molecular formula C11H18NO5- B12354908 1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester

1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12354908
M. Wt: 244.26 g/mol
InChI Key: MZOSQXSHAOWJQY-UHFFFAOYSA-M
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Description

1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.2723 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with carboxylic acid and hydroxy groups, as well as a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 1,3-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1

InChI Key

MZOSQXSHAOWJQY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)[O-])O

Origin of Product

United States

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